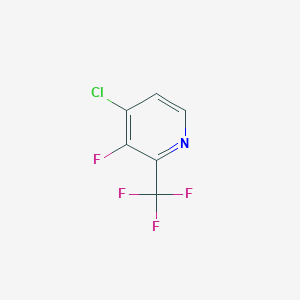

4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine

Vue d'ensemble

Description

4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a pyridine ring. It is a colorless to pale yellow liquid with a distinct odor and is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-fluoro-5-chloropyridine with trifluoromethylating agents such as trifluoromethyl bromide or trifluoromethyl boron fluoride under appropriate conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form pyridine N-oxides or reduction to form corresponding amines.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride, potassium tert-butoxide, and various amines.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.

Coupling Reactions: Boron reagents and palladium catalysts are commonly used.

Major Products

The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and various coupled products depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Agrochemical Applications

2.1 Crop Protection

The primary application of 4-chloro-3-fluoro-2-(trifluoromethyl)pyridine is in the development of agrochemicals. Trifluoromethylpyridines have been utilized to create effective pesticides and herbicides. Notably, derivatives like fluazifop-butyl have been introduced to the market, showcasing the efficacy of TFMP derivatives in pest control .

Recent studies indicate that compounds like 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) are among the most sought-after intermediates for synthesizing various crop protection products. These compounds exhibit superior pest control properties compared to traditional insecticides due to their unique molecular structure .

Table 1: Key Agrochemical Compounds Derived from TFMP

| Compound Name | Type | Activity |

|---|---|---|

| Fluazifop-butyl | Herbicide | Grass control |

| Sulfoxaflor | Insecticide | Broad-spectrum pest control |

| Pyridalyl | Insecticide | Effective against lepidopteran pests |

| Flonicamid | Insecticide | Aphid control |

Pharmaceutical Applications

3.1 Drug Development

In the pharmaceutical sector, this compound serves as a key building block for various drugs. Approximately 40% of pharmaceutical compounds contain fluorine, with about 20% featuring a trifluoromethyl group. This incorporation enhances metabolic stability and bioactivity .

One notable example is tipranavir, an anti-HIV drug developed using TFMP derivatives. The synthesis involves condensation reactions that integrate trifluoromethyl groups into the molecular structure, significantly enhancing its therapeutic efficacy .

Table 2: Pharmaceutical Compounds Utilizing TFMP Derivatives

| Compound Name | Indication | Status |

|---|---|---|

| Tipranavir | HIV | Approved |

| Fluazinam | Fungicide | Approved |

| Various Antitumor Agents | Cancer | Under clinical trials |

Case Studies and Future Directions

Several case studies highlight the effectiveness of TFMP derivatives in real-world applications:

- Fluazinam : Demonstrated higher fungicidal activity than other chlorine-based derivatives, showcasing the enhanced efficacy of trifluoromethyl-substituted compounds.

- Pyridalyl : Developed by Sumitomo Chemical Co., this compound has shown significant effectiveness against various agricultural pests and is a prime example of successful TFMP application in agrochemicals.

The ongoing research suggests that as the demand for effective agrochemicals and pharmaceuticals increases, the role of compounds like this compound will expand further. With numerous candidates currently undergoing clinical trials, it is anticipated that new drugs incorporating this structure will soon emerge on the market .

Mécanisme D'action

The mechanism of action of 4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine is primarily related to its ability to interact with biological targets through its halogen and trifluoromethyl groups. These groups enhance the compound’s lipophilicity and electron-withdrawing properties, allowing it to effectively bind to enzymes and receptors. The exact molecular targets and pathways involved depend on the specific application and the structure of the final product derived from this compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Another halogenated pyridine derivative with similar properties and applications.

2-Fluoro-4-(trifluoromethyl)pyridine: Used in similar synthetic applications and exhibits comparable chemical behavior.

Uniqueness

4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both chlorine and fluorine atoms, along with the trifluoromethyl group, makes it a versatile intermediate for various synthetic applications .

Activité Biologique

4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine is a fluorinated pyridine derivative with significant biological activity, particularly in the fields of medicinal chemistry and agrochemicals. This compound exhibits a range of biochemical interactions and effects, making it a valuable subject of study for researchers.

This compound is characterized by its trifluoromethyl group, which enhances its lipophilicity, facilitating cell membrane penetration. The synthesis typically involves the fluorination of pyridine derivatives, with one common method being the reaction of 2-fluoro-5-chloropyridine with trifluoromethylating agents such as trifluoromethyl bromide under specific conditions.

Target Enzymes and Pathways:

This compound primarily interacts with cytochrome P450 enzymes, inhibiting their activity by binding to their active sites. This inhibition can alter metabolic pathways significantly, impacting drug metabolism and efficacy .

Biochemical Pathways:

The compound is also involved in the Suzuki-Miyaura cross-coupling reaction, a critical method for forming carbon-carbon bonds in organic synthesis. Its role as a reactant in preparing aminopyridines further underscores its utility in synthetic chemistry.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits antimicrobial activity. A study highlighted that trifluoromethyl-substituted pyridines showed enhanced fungicidal activity compared to their chloro-, nitro-, or cyano-substituted counterparts .

Additionally, the compound's structural properties suggest potential antiviral applications, particularly in the development of nucleoside analogs that can interfere with viral replication processes .

Cellular Effects

The compound can modulate cell signaling pathways, leading to alterations in gene expression and cellular metabolism. Its interaction with key signaling molecules may result in significant changes in cellular behavior, which has implications for cancer research and therapeutic development .

Case Studies and Research Findings

- Inhibition Studies : In laboratory settings, varying dosages of this compound demonstrated differential effects on enzyme inhibition. Low doses were observed to inhibit specific enzymes effectively while higher doses could lead to cytotoxic effects.

- Pharmacokinetics : The compound's pharmacokinetic profile shows slight solubility in water, influencing its bioavailability and distribution within biological systems. Its lipophilic nature aids in cellular uptake but necessitates careful consideration regarding formulation for therapeutic use.

- Toxicological Assessments : Preliminary toxicological assessments indicate that while the compound has beneficial effects at low concentrations, higher concentrations may pose risks of toxicity to various cell types. Ongoing studies aim to delineate safe dosage ranges for potential therapeutic applications .

Summary Table of Biological Activities

| Biological Activity | Observations |

|---|---|

| Enzyme Inhibition | Inhibits cytochrome P450 enzymes; alters metabolic pathways |

| Antimicrobial Activity | Enhanced fungicidal effects compared to non-fluorinated analogs |

| Cell Signaling Modulation | Alters gene expression through interaction with signaling molecules |

| Pharmacokinetics | Slightly soluble; lipophilic nature aids cellular uptake |

Propriétés

IUPAC Name |

4-chloro-3-fluoro-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF4N/c7-3-1-2-12-5(4(3)8)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBCIHYHTVJEVBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.